

# 1-Heptanol-d1 CAS number and molecular weight

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An In-Depth Technical Guide to 1-Heptanol-d1

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on **1-Heptanol-d1**, a deuterated form of **1-Heptanol**. It is intended to be a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds for quantitative analysis and pharmacokinetic studies.

## **Core Properties of 1-Heptanol-d1**

**1-Heptanol-d1**, also known as n-Heptyl alcohol-d1, is a stable isotope-labeled compound where one hydrogen atom on the first carbon has been replaced by a deuterium atom. This isotopic substitution makes it a useful tool in various analytical and research applications.

## **Quantitative Data Summary**

The key physicochemical properties of **1-Heptanol-d1** are summarized in the table below for easy reference and comparison.



Property	Value	Reference
CAS Number	38007-42-0	[1][2][3]
Molecular Formula	C7H15DO	[1][2][3]
Molecular Weight	117.21 g/mol	[1][2][3]
Appearance	Colorless liquid	
Boiling Point	~176.9 °C at 760 mmHg	[2]
Melting Point	~ -34 °C	[2]
Density	~ 0.8 g/cm <sup>3</sup>	[2]

## **Applications in Research and Drug Development**

Deuterium-labeled compounds like **1-Heptanol-d1** are primarily used as tracers and internal standards in quantitative analysis.[1] The substitution of hydrogen with deuterium can also influence the pharmacokinetic and metabolic profiles of drug candidates, a phenomenon known as the kinetic isotope effect.[1]

#### Primary applications include:

- Internal Standard: In analytical techniques such as Nuclear Magnetic Resonance (NMR),
  Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass
  Spectrometry (LC-MS), 1-Heptanol-d1 can be used as an internal standard for the precise
  quantification of unlabeled 1-Heptanol or other related analytes.[1]
- Tracer in Pharmacokinetic Studies: The deuterium label allows for the tracking of the
  molecule in biological systems, aiding in the study of absorption, distribution, metabolism,
  and excretion (ADME) of drug molecules or their metabolites.[1]

# **Experimental Protocols**

While specific protocols for **1-Heptanol-d1** are not readily available, the following are generalized experimental methodologies for using a deuterated internal standard like **1-Heptanol-d1** in GC-MS and LC-MS analysis. These should be adapted and optimized for specific experimental conditions.



## General Protocol for GC-MS Analysis using 1-Heptanold1 as an Internal Standard

This protocol outlines the general steps for the quantitative analysis of a target analyte in a sample matrix using **1-Heptanol-d1** as an internal standard.

- Preparation of Standard Solutions:
  - Prepare a stock solution of the target analyte at a known concentration in a suitable volatile solvent (e.g., hexane, ethyl acetate).
  - Prepare a separate stock solution of 1-Heptanol-d1 at a known concentration in the same solvent.
  - Create a series of calibration standards by spiking known concentrations of the analyte stock solution into blank matrix samples. Add a constant, known concentration of the 1-Heptanol-d1 internal standard stock solution to each calibration standard.

#### Sample Preparation:

- To the unknown sample, add the same constant, known amount of the 1-Heptanol-d1 internal standard solution as was added to the calibration standards.
- Perform any necessary sample extraction or cleanup procedures to isolate the analyte and internal standard from the matrix.

#### GC-MS Analysis:

- $\circ$  Injection: Inject a small volume (e.g., 1  $\mu$ L) of the prepared standards and samples onto the GC column.
- Chromatographic Separation: Use a suitable GC column (e.g., a non-polar DB-5 or a polar DB-Wax) and a temperature program that provides good separation of the analyte and 1-Heptanol-d1. An example temperature program could be: initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.



 Mass Spectrometry Detection: Operate the mass spectrometer in either full scan mode to identify the characteristic ions of the analyte and internal standard, or in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

#### Data Analysis:

- Integrate the peak areas of the target analyte and the 1-Heptanol-d1 internal standard.
- Calculate the response factor (RF) for each calibration standard using the formula: RF =
   (Analyte Peak Area / Internal Standard Peak Area) / (Analyte Concentration / Internal
   Standard Concentration).
- Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the concentration ratio (Analyte Concentration / Internal Standard Concentration).
- Determine the concentration of the analyte in the unknown sample by using its peak area ratio and the calibration curve.

# General Protocol for LC-MS Analysis using 1-Heptanold1 as an Internal Standard

This protocol provides a general workflow for quantitative analysis using LC-MS with **1- Heptanol-d1** as an internal standard.

- Preparation of Standard and Sample Solutions:
  - Follow the same procedure as for GC-MS to prepare calibration standards and samples, ensuring the final solutions are compatible with the LC-MS mobile phase.

#### LC-MS Analysis:

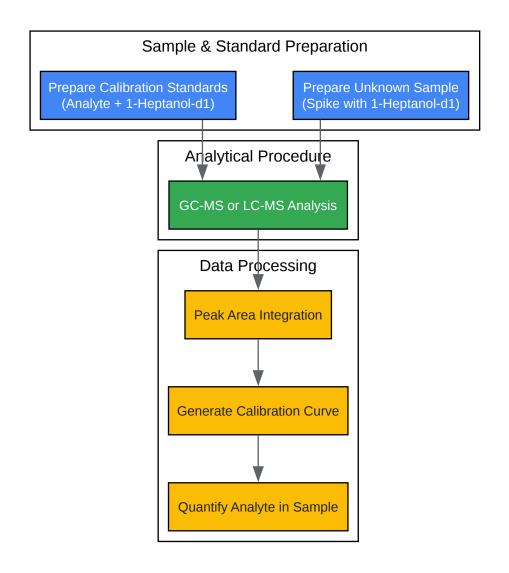
Chromatographic Separation: Use a suitable LC column (e.g., a reverse-phase C18 column) and mobile phase gradient to achieve separation of the analyte and 1-Heptanol-d1.



- Mass Spectrometry Detection: The eluent from the LC is introduced into the mass spectrometer. The choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) will depend on the analyte's properties.
   Operate the mass spectrometer in a suitable mode, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), for quantification.
- Data Analysis:
  - The data analysis process is similar to that of GC-MS, where a calibration curve is constructed based on the response of the analyte relative to the internal standard.

## **Visualizations**

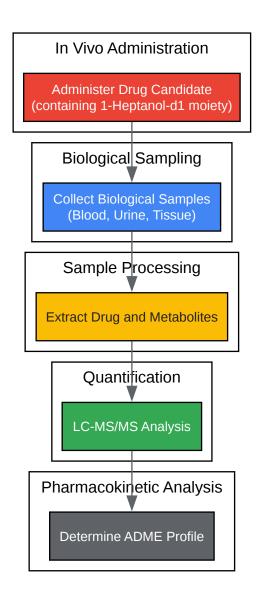
The following diagrams illustrate key workflows related to the application of **1-Heptanol-d1**.





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Caption: Workflow for Quantitative Analysis using 1-Heptanol-d1.



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Caption: General Workflow for a Pharmacokinetic Study.

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## References

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